1-Methyldibenzofuran
Description
Contextualization of Dibenzofuran (B1670420) and its Alkylated Analogues as Organic Heterocyclic Compounds (O-HETs)
Dibenzofuran is a heterocyclic organic compound featuring a central furan (B31954) ring fused to two benzene (B151609) rings. ekb.egwikipedia.org This tricyclic aromatic structure forms the basis for a class of compounds known as dibenzofurans. These are considered Oxygen-Heterocyclic Aromatic Compounds (O-HETs), a group of organic molecules that incorporate at least one oxygen atom within a cyclic aromatic framework. ekb.egwikipedia.org O-HETs, including dibenzofurans, are often found alongside polycyclic aromatic hydrocarbons (PAHs) in various environmental and geological settings, particularly those associated with the pyrolysis and combustion of organic matter. ekb.eg
Alkylated dibenzofurans are derivatives of the parent dibenzofuran molecule, where one or more hydrogen atoms on the benzene rings are replaced by alkyl groups, such as a methyl group. These substitutions give rise to a variety of isomers, including the four methyldibenzofuran (MDBF) isomers: 1-methyldibenzofuran, 2-methyldibenzofuran, 3-methyldibenzofuran (B13760310), and 4-methyldibenzofuran (B1583177). cup.edu.cn The position of the methyl group influences the molecule's physical and chemical properties. The general properties of these compounds are summarized in the table below.
| Property | Description |
| Molecular Formula | C13H10O |
| Molecular Weight | 182.22 g/mol |
| Structure | Tricyclic aromatic compound with a central furan ring and two fused benzene rings, with a methyl group substituent. |
| Solubility | Generally soluble in nonpolar organic solvents. |
| Occurrence | Found in coal tar, crude oils, and as products of organic matter combustion. ekb.egcup.edu.cncas.cn |
Significance of this compound as a Specific Research Target
This compound has emerged as a compound of particular interest to researchers, primarily within the field of organic geochemistry. Its significance stems from its utility as a molecular biomarker. Biomarkers are organic compounds found in sediments and petroleum whose molecular structure can be traced back to a specific biological precursor, providing valuable information about the origin, depositional environment, and thermal history of organic matter.
Specifically, the relative abundance of this compound compared to its other isomers, particularly 4-methyldibenzofuran, has been proposed as a key indicator for several geological processes. doi.org Research has shown that the ratio of this compound to 4-methyldibenzofuran (1-MDBF/4-MDBF) can be used to trace oil migration pathways. cup.edu.cndoi.org This is due to the differential interaction of these isomers with rock matrices during migration. researchgate.netresearchgate.net Furthermore, while some controversy exists, this ratio has also been investigated as a potential indicator of the thermal maturity of source rocks, particularly at higher maturity levels. cup.edu.cn
The distribution of methyldibenzofurans, including the 1-methyl isomer, is also influenced by the type of organic matter in the source rock and the paleoenvironment. cup.edu.cndoi.org For instance, methyldibenzofurans are often more abundant in terrestrial source rocks and coals. doi.org In many rock samples, this compound is often found to be the least abundant of the C1-dibenzofurans. cas.cnresearchgate.netresearchgate.net
Overview of Current Academic Research Perspectives on this compound
Current academic research on this compound is predominantly focused on its geochemical applications. Scientists are actively investigating and refining the use of methyldibenzofuran isomer ratios as proxies for petroleum exploration and basin modeling.
Key research themes include:
Oil Migration and Geochromatography: A significant body of research explores how the 1-MDBF/4-MDBF ratio changes as oil migrates through subsurface carrier beds. researchgate.netresearchgate.net Studies have employed molecular dynamics simulations to understand the interaction energies between MDBF isomers and mineral surfaces, providing a theoretical basis for the observed fractionation effects. researchgate.net
Thermal Maturity Indicators: The debate continues regarding the reliability of the 1-MDBF/4-MDBF ratio as a thermal maturity parameter. cup.edu.cn Some studies suggest it becomes a useful indicator at higher levels of thermal maturity (vitrinite reflectance > 1.0 %Ro), while others find no clear correlation. cup.edu.cn
Depositional Environment and Source Input: Researchers are also examining how the distribution of this compound and other alkylated dibenzofurans can elucidate the original depositional environment and the type of organic matter that formed the source rock. doi.orgresearchgate.net For example, the relative abundance of different isomers can help distinguish between marine and terrestrial-sourced organic matter. researchgate.net
The table below summarizes some of the key geochemical parameters involving this compound and their proposed applications.
| Geochemical Parameter | Application |
| 1-MDBF / 4-MDBF Ratio | Indicator of oil migration pathways and potentially thermal maturity at high levels. cup.edu.cndoi.org |
| (1+4)-MDBF / (2+3)-MDBF Ratio | Used to help delineate depositional environments and organic precursors. jsaer.com |
| Abundance relative to other MDBF isomers | Can provide insights into the source rock's organic facies. cas.cndoi.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methyldibenzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O/c1-9-5-4-8-12-13(9)10-6-2-3-7-11(10)14-12/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGXKQILBNJUKSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C3=CC=CC=C3OC2=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00223439 | |
| Record name | 1-Methyldibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00223439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7320-50-5 | |
| Record name | 1-Methyldibenzofuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7320-50-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1-Methyldibenzofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007320505 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methyldibenzofuran | |
| Source | EPA DSSTox | |
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| Record name | 1-methyldibenzofuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.989 | |
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| Record name | 1-METHYLDIBENZOFURAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7I90PR1VKU | |
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Synthetic Strategies and Mechanistic Pathways for 1 Methyldibenzofuran
Classical and Contemporary Synthetic Routes to 1-Methyldibenzofuran
The formation of the dibenzofuran (B1670420) core, and specifically this compound, can be achieved through several distinct approaches. These methods primarily involve the construction of the central furan (B31954) ring onto pre-existing benzene (B151609) moieties or the modification of larger ring systems.
Cyclisation Reactions in Dibenzofuran Synthesis
Cyclisation reactions are a cornerstone in the synthesis of dibenzofurans. These methods typically involve the intramolecular formation of a C-O bond to close the furan ring.
Polyphosphoric acid (PPA) is a widely utilized reagent in organic synthesis, serving as both a strong mineral acid and a powerful dehydrating agent. researchgate.net Its high viscosity and ability to facilitate intramolecular acylation reactions make it suitable for the synthesis of various cyclic compounds. researchgate.net In the context of dibenzofuran synthesis, PPA can be employed to catalyze the cyclization of suitable precursors like arylaliphatic or aroyl-aromatic acids to form the fused ring system. researchgate.net This method is particularly effective for creating cyclic ketones, such as indanones and tetralones, and can be adapted for the synthesis of heterocyclic systems like dibenzofurans from appropriate keto-ether precursors. researchgate.net
An effective and stereospecific route to hexahydrodibenzofuran derivatives involves the rearrangement of a spirodihydrocoumarin. ekb.egbiointerfaceresearch.com This synthetic pathway commences with the stereospecific conversion of a spirocoumarin into its corresponding epoxide, a transformation that can achieve high yields. ekb.egbiointerfaceresearch.com The subsequent step involves a regioselective nucleophilic attack, typically by a primary or secondary amine. This attack opens the lactone ring, which in turn generates a phenoxide ion. This newly formed phenoxide then intramolecularly attacks the oxirane ring, resulting in the formation of the dihydrodibenzofuran structure. ekb.egbiointerfaceresearch.com This method provides a controlled approach to constructing the core structure of dibenzofuran. ekb.eg
Dehydrogenation Methodologies for Dibenzofuran Formation
Dehydrogenation represents a fundamental strategy for the aromatization of cyclic systems. In the synthesis of dibenzofurans, this can be the final step to create the fully aromatic core from a partially saturated precursor. For instance, the parent compound, dibenzofuran, can be synthesized through the dehydrogenation of phenol (B47542) at high temperatures (450 °C). nih.gov This principle can be applied to substituted precursors to yield the corresponding substituted dibenzofurans. The formation of polychlorinated dibenzofurans (PCDFs) can also occur through thermal processes involving dehydrogenation and cyclization of precursors like chlorophenols. researchgate.net
Flash Vacuum Pyrolysis Approaches for Dibenzofuran Generation
Flash vacuum pyrolysis (FVP) is a technique that involves heating a substrate under high vacuum, causing it to volatilize and pass through a high-temperature zone. wikipedia.org This method is effective for unimolecular reactions, where the precursor fragments or rearranges to form the desired product, which is then rapidly condensed. wikipedia.org
FVP of aryl 2-(allyloxy)benzoates and their thio-analogs at 650 °C has been shown to produce dibenzofurans and dibenzothiophenes, respectively. rsc.orgrsc.org The mechanism proceeds through the homolysis of the O-allyl or S-allyl bond, generating a phenoxyl or thiophenoxyl radical. This is followed by an ipso attack at the ester group, loss of carbon dioxide, and subsequent cyclization of the resulting aryl radical to form the dibenzofuran ring system. rsc.orgrsc.orgresearchgate.net
Specifically for methyl-substituted dibenzofurans, the FVP of 3-methylphenyl 2-(allylthio)benzoate shows little regioselectivity, yielding a mixture of this compound and 3-methyldibenzofuran (B13760310). rsc.orgrsc.org
| Precursor | Pyrolysis Conditions | Products | Isomer Ratio |
|---|---|---|---|
| 3-Methylphenyl 2-(allylthio)benzoate | 650 °C, 0.005 Torr | This compound and 3-Methyldibenzofuran | ~1:1 |
Synthesis from Substituted Benzoic Acids (e.g., 2-(3-Methylphenoxy)benzoic acid)
The synthesis of dibenzofurans from substituted benzoic acids is a common strategy that involves the initial formation of a diaryl ether, followed by an intramolecular ring-closing reaction. For the synthesis of this compound, a logical precursor is 2-(3-methylphenoxy)benzoic acid.
The synthesis of the diaryl ether precursor itself, such as the related 3-methyl-2-(4-methylphenoxy)benzoic acid, can be accomplished via an Ullmann reaction between 2-chloro-3-methyl-benzoic acid and 4-methylphenol. nih.gov A similar Ullmann condensation could be used to synthesize 2-(3-methylphenoxy)benzoic acid. Once the diaryl ether is formed, the final step is an intramolecular cyclization to form the furan ring. This can be achieved through palladium-catalyzed processes or acid-catalyzed cyclization, for example, using PPA, which facilitates the formation of the new C-C bond required to complete the dibenzofuran skeleton. researchgate.netorganic-chemistry.org
Precursor Compounds and their Conversion to this compound
The synthesis of this compound can be achieved from various starting materials, with reaction pathways including high-temperature pyrolysis and intramolecular cyclization.
Flash Vacuum Pyrolysis of Aryl 2-(allyloxy)benzoates
One effective method involves the flash vacuum pyrolysis (FVP) of 3-methylphenyl 2-(allyloxy)benzoate. rsc.org When subjected to FVP at 650 °C, this precursor yields a mixture of this compound and 3-methyldibenzofuran. rsc.org The reaction proceeds through a mechanism initiated by the homolysis of the O-allyl bond, which generates a phenoxyl radical. This is followed by an ipso attack at the ester group, leading to the loss of carbon dioxide and subsequent cyclization of the resulting aryl radical to form the dibenzofuran structure. rsc.org This particular pyrolysis results in a roughly 1:1 mixture of the two isomers. rsc.org
Intramolecular Cycloaddition of Pyridazine Derivatives
Another synthetic route utilizes 3-chloro-6-(2-propenylphenoxy)pyridazine as the precursor. Heating this compound can lead to the formation of this compound, although this method is characterized by a low yield. The mechanism is believed to involve an intramolecular cycloaddition reaction. researchgate.net A related reaction with 3-chloro-6-(2-allylphenoxy)pyridazine yields xanthene through a [4+2] cycloaddition, followed by the elimination of nitrogen and hydrogen chloride, suggesting a similar pathway for the formation of the dibenzofuran skeleton from its corresponding precursor. researchgate.net
Gas-Phase Radical Reactions
Theoretical studies have proposed a gas-phase formation mechanism for this compound from the reaction of benzofuran (B130515) with the cyclopentadienyl (B1206354) radical. mdpi.com This pathway involves a sequence of elementary steps: an initial addition reaction, ring closure, two hydrogen shifts, and finally, the elimination of a methyl radical or hydrogen atom. mdpi.com Energetic calculations suggest that the formation of this compound is competitive with the formation of the parent dibenzofuran molecule. mdpi.com
Comparative Analysis of Reaction Yields and Efficiency in this compound Synthesis
The efficiency of synthesizing this compound varies significantly depending on the chosen synthetic strategy. A comparative analysis highlights these differences in reaction yields.
The flash vacuum pyrolysis (FVP) of 3-methylphenyl 2-(allyloxy)benzoate provides a notable combined yield of 80% for the isomeric mixture of this compound and 3-methyldibenzofuran. rsc.org Given that the products are formed in a 1:1 ratio, the effective yield for this compound is approximately 40%. In contrast, the intramolecular cycloaddition of 3-chloro-6-(2-propenylphenoxy)pyridazine is reported to produce this compound in a low yield, indicating lower efficiency for this particular pathway. researchgate.net
| Synthetic Method | Precursor(s) | Reported Yield of this compound | Notes |
|---|---|---|---|
| Flash Vacuum Pyrolysis (FVP) | 3-methylphenyl 2-(allyloxy)benzoate | ~40% | Yield is for a 1:1 mixture with 3-methyldibenzofuran (80% combined yield). rsc.org |
| Intramolecular Cycloaddition | 3-chloro-6-(2-propenylphenoxy)pyridazine | Low | Specific percentage not reported in the literature. researchgate.net |
Synthetic Routes for Specific this compound Derivatives
Synthetic strategies can also be tailored to produce specific derivatives of the this compound core.
Synthesis of Methyl 4-Methyldibenzofuran-1-carboxylate
A key derivative, methyl 4-methyldibenzofuran-1-carboxylate, can be synthesized through a ring-closure reaction involving the annulation of a benzofuran. thieme-connect.de The synthesis starts with 2-isopropenylbenzofuran (B8738973) and methyl propiolate. thieme-connect.de These precursors undergo a reaction when boiled under reflux in tetrachloroethene. The mechanism is consistent with a Diels-Alder type cycloaddition, followed by aromatization to create the second benzenoid ring of the dibenzofuran system. thieme-connect.de
Reactivity and Reaction Dynamics of 1 Methyldibenzofuran
Electrophilic Aromatic Substitution Reactions of Dibenzofurans
Dibenzofuran (B1670420) undergoes electrophilic aromatic substitution reactions, such as halogenation and Friedel-Crafts reactions. ekb.egwikipedia.org The regioselectivity of these reactions is influenced by the position of existing substituents on the dibenzofuran ring system. For instance, the substitution pattern is directed by the electronic nature of the substituent group.
Halogenation Processes and Regioselectivity
The halogenation of dibenzofurans is a key electrophilic aromatic substitution reaction. The regioselectivity, or the specific position of halogen addition, is a critical aspect of these reactions.
The regioselectivity of electrophilic aromatic substitution in heteroaromatic systems can be predicted with a high degree of accuracy using computational methods like the RegioSQM method. amazonaws.com This method, which analyzes the free energies of protonated aromatic carbons, has been successfully applied to a large number of halogenation reactions. amazonaws.com
Friedel-Crafts Reactions
Friedel-Crafts reactions are another important class of electrophilic aromatic substitution for dibenzofurans. ekb.egwikipedia.org These reactions involve the acylation or alkylation of the aromatic ring.
The Friedel-Crafts benzoylation of dibenzofuran with benzoyl chloride in the presence of aluminum chloride primarily yields 2-benzoyldibenzofuran (90.5%), with smaller amounts of 3-benzoyldibenzofuran (8.7%), 1-benzoyldibenzofuran (0.6%), and 4-benzoyldibenzofuran (0.2%) being formed. epa.gov The reactivity of the different positions in dibenzofuran towards benzoylation follows the order: position 2 > position 3 > position 1 > position 4. epa.gov The low reactivity of the 1- and 4-positions is attributed to steric hindrance from the hydrogen at the 9-position and the oxygen at the 5-position. epa.gov
The table below summarizes the isomer distribution in the Friedel-Crafts benzoylation of dibenzofuran.
| Isomer | Percentage |
| 1-Benzoyldibenzofuran | 0.6% |
| 2-Benzoyldibenzofuran | 90.5% |
| 3-Benzoyldibenzofuran | 8.7% |
| 4-Benzoyldibenzofuran | 0.2% |
Data from a study on the Friedel-Crafts benzoylation of dibenzofuran. epa.gov
Nucleophilic Reactivity, Including Lithiation Reactions
Dibenzofuran can undergo nucleophilic reactions, with lithiation being a particularly useful transformation. The reaction of dibenzofuran with butyllithium (B86547) results in lithiation, a process where a lithium atom replaces a hydrogen atom. ekb.egwikipedia.org This reaction is directed by the oxygen atom in the furan (B31954) ring, leading to the formation of the 4-lithio derivative. thieme-connect.de This lithiated intermediate can then react with various electrophiles to introduce a wide range of substituents at the 4-position. thieme-connect.de
Sequential lithiation at the 4- and 6-positions can be achieved using sec-butyllithium, which allows for the synthesis of unsymmetrical 4,6-disubstituted dibenzofurans. thieme-connect.de A similar sequential lithiation has also been reported using butyllithium in the presence of N,N,N′,N′-tetramethylethylenediamine (TMEDA). thieme-connect.de
Gas-Phase Formation Mechanisms of Methyldibenzofurans
The formation of methyldibenzofurans in the gas phase can occur through various reaction pathways, particularly at high temperatures found in combustion and pyrolysis processes.
Investigation of Reaction Pathways Involving Cyclopentadienyl (B1206354) Radical Intermediates
One significant pathway for the formation of dibenzofuran and its methylated derivatives involves the reaction of benzofuran (B130515) with the cyclopentadienyl radical (CPDyl). mdpi.com The cyclopentadienyl radical is a common intermediate in the high-temperature pyrolysis and combustion of hydrocarbons. mdpi.com
Theoretical studies have shown that the reaction of benzofuran with the cyclopentadienyl radical can lead to the formation of dibenzofuran. mdpi.comresearchgate.net The proposed mechanism involves several steps, including the addition of the cyclopentadienyl radical to the benzofuran molecule, followed by cyclization and hydrogen elimination steps. mdpi.com
A study on the gas-phase formation of dibenzofuran from the reaction of benzofuran with the cyclopentadienyl radical identified two main pathways. mdpi.com Pathway 2, which leads to the formation of 1-methyldibenzofuran, was found to be overwhelmingly superior to pathway 1, which results in the formation of dibenzofuran. mdpi.com This is because the activation barrier for the elimination of a hydrogen atom in pathway 2 is lower than the barrier for the elimination of a methyl group in pathway 1. mdpi.com
Thermochemical Assessment of Gas-Phase Formation Routes
The thermochemical properties of dibenzofuran and its methylated derivatives are crucial for understanding their formation and stability in the gas phase. The standard molar enthalpy of formation in the gas phase for dibenzofuran has been determined experimentally and computationally. ua.ptresearchgate.net
Computational studies using G3(MP2)//B3LYP calculations have been employed to determine the gas-phase standard molar enthalpies of formation for methylated derivatives of benzofuran and dibenzofuran. ua.ptresearchgate.net These calculations provide valuable data for assessing the feasibility of different formation pathways.
The table below presents the calculated gas-phase standard molar enthalpies of formation for various methyldibenzofuran isomers.
| Compound | Enthalpy of Formation (kJ/mol) |
| This compound | Data not available in search results |
| 2-Methyldibenzofuran | Data not available in search results |
| 3-Methyldibenzofuran (B13760310) | Data not available in search results |
| 4-Methyldibenzofuran (B1583177) | Data not available in search results |
Specific thermochemical data for individual methyldibenzofuran isomers were not explicitly found in the provided search results. However, the methodology for their calculation has been established. ua.ptresearchgate.net
Molecular Rearrangement Reactions Leading to the Dibenzofuran Skeleton
The formation of the dibenzofuran core, and specifically substituted derivatives such as this compound, can be achieved through several molecular rearrangement strategies. These reactions are pivotal in synthetic organic chemistry as they allow for the construction of the tricyclic dibenzofuran system from various precursors. Key methodologies include the cyclization of keto-ethers derived from phenoxides and bromocyclohexanones, and the Fries rearrangement of acylated dibenzofuranols. These processes, while not always single-step rearrangements to the final aromatic product, involve crucial bond reorganization and cyclization steps that define the formation of the dibenzofuran skeleton.
A classical and unambiguous method for the synthesis of methyldibenzofurans, including the 1-methyl isomer, involves the reaction of a sodium phenoxide with a methyl-substituted 2-bromocyclohexanone (B1249149) to form a keto-ether. This intermediate then undergoes an acid-catalyzed cyclization to a tetrahydodibenzofuran, which is subsequently dehydrogenated to yield the aromatic dibenzofuran. rsc.org
For the specific synthesis of this compound, the methyl group is introduced via the cyclohexanone (B45756) component of the starting materials. The synthesis commences with the bromination of 3-methyl-2-oxocyclohexanecarboxylic acid, which is then followed by decarboxylation to yield 2-bromo-6-methylcyclohexanone. The subsequent condensation of this bromoketone with sodium phenoxide furnishes the corresponding keto-ether. Although the keto-ether and the final this compound product from this specific route can be challenging to purify to an analytically pure state, the structural identity has been confirmed through spectroscopic comparison with mixtures of 1- and 3-methyldibenzofuran synthesized from alternative routes. rsc.org
The general synthetic sequence is outlined below:
Step 1: Formation of the Keto-Ether
A sodium phenoxide is reacted with a substituted 2-bromocyclohexanone. For the synthesis of this compound, 2-bromo-6-methylcyclohexanone is used.
Step 2: Acid-Catalyzed Cyclization
The resulting keto-ether is treated with a strong acid, such as concentrated sulfuric acid or polyphosphoric acid, to induce cyclization to a 1,2,3,4-tetrahydrodibenzofuran. rsc.org
Step 3: Dehydrogenation
The tetrahydodibenzofuran is dehydrogenated, typically using a palladium-charcoal catalyst at elevated temperatures (around 230°C), to afford the final aromatic dibenzofuran derivative in good yield. rsc.org
This multi-step approach, while not a direct rearrangement to the final aromatic product, relies on a crucial acid-catalyzed intramolecular cyclization, which is a form of molecular rearrangement, to construct the fundamental dibenzofuran skeleton.
Another relevant molecular rearrangement is the Fries rearrangement, which has been studied on the dibenzofuran system itself. The Fries rearrangement of aryl esters to hydroxyaryl ketones can be induced either thermally or photochemically. uminho.pt While this reaction is typically used to introduce an acyl group onto a pre-existing phenol (B47542), the regioselectivity of this rearrangement on the dibenzofuran nucleus provides valuable insights into the reactivity of this heterocyclic system.
In a study of the Fries rearrangement of dibenzofuran-2-yl ethanoate, both thermal and photochemical conditions were explored. The thermal, Lewis-acid catalyzed reaction showed a preference for the formation of 2-hydroxy-dibenzofuran-3-yl methyl ketone. uminho.pt In contrast, the photochemical Fries rearrangement led to both 2-hydroxy-dibenzofuran-1-yl methyl ketone and 2-hydroxy-dibenzofuran-3-yl methyl ketone, with the 1-substituted product being formed in a higher proportion. uminho.pt
The photochemical process is believed to proceed via the homolytic cleavage of the ester bond to form aryloxy and acyl radical pairs within a solvent cage. uminho.pt The regioselectivity of the recombination of these radicals is influenced by the electronic properties of the excited state and the stability of the resulting intermediates. The preference for substitution at the 1-position in the photochemical variant highlights a potential route for introducing substituents at this specific position on the dibenzofuran skeleton through a rearrangement mechanism.
The table below summarizes the products obtained from the photochemical Fries rearrangement of dibenzofuran-2-yl ethanoate in different solvents, illustrating the regioselectivity of the reaction.
| Solvent | Reaction Time (h) | 2-hydroxy-dibenzofuran-1-yl methyl ketone (%) | 2-hydroxy-dibenzofuran-3-yl methyl ketone (%) | Dibenzofuran-2-ol (%) |
|---|---|---|---|---|
| Ethanol | 1 | 15.4 | 9.7 | 3.8 |
| Ethanol | 2 | 18.1 | 11.1 | 6.3 |
| Cyclohexane | 1 | 14.6 | 8.6 | 3.1 |
| Cyclohexane | 2 | 17.2 | 10.5 | 5.4 |
Advanced Analytical Methodologies for 1 Methyldibenzofuran Characterization and Detection
Chromatographic Separation and Detection Techniques
Chromatography is a cornerstone of analytical chemistry, enabling the separation of individual components from a mixture. For a compound like 1-methyldibenzofuran, both gas and liquid chromatography are employed, often in tandem with mass spectrometry for definitive identification and quantification.
Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. wikipedia.org In this method, a sample is volatilized and injected into a long, thin capillary column. An inert carrier gas (the mobile phase) flows through the column, which is coated with a stationary phase. Compounds separate based on their boiling points and affinity for the stationary phase. As each separated compound, such as this compound, elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a chemical fingerprint for identification.
Research involving the analysis of complex mixtures like crude oils frequently utilizes GC-MS to identify and quantify dibenzofuran (B1670420) and its alkylated derivatives. researchgate.net Studies have shown that among the C1-dibenzofuran isomers, this compound is often the least abundant, with isomers like 4-methyldibenzofuran (B1583177) being dominant in certain geological samples derived from marine environments. researchgate.net
To enhance sensitivity and selectivity, especially in trace analysis, GC-MS can be operated in specific ion monitoring (SIM) mode. Instead of scanning the entire mass range, the mass spectrometer is set to detect only a few specific ions characteristic of the target analyte. lcms.cz For methyldibenzofurans, the molecular ion has a mass-to-charge ratio of 182 (C₁₃H₁₀O).
By monitoring the m/z 182 ion, analysts can effectively filter out background noise from other co-eluting compounds in a complex matrix, leading to a much cleaner chromatogram and lower detection limits. This technique is crucial in geochemical studies for creating mass chromatograms that specifically show the distribution of methyldibenzofurans. researchgate.net
Table 1: Characteristic Mass-to-Charge Ratios (m/z) for Dibenzofurans in GC-MS Analysis
| Compound Class | Abbreviation | Characteristic Ion (m/z) |
| Dibenzofuran | DBF | 168 |
| Methyldibenzofurans | MDBFs | 182 |
| Dimethyldibenzofurans | DMDBFs | 196 |
This table is based on data used in geochemical analysis for distinguishing between different alkylation levels of dibenzofuran. researchgate.net
High-performance liquid chromatography (HPLC) is another separation technique used to isolate, identify, and quantify components in a mixture. wikipedia.org Unlike GC, HPLC uses a liquid mobile phase to pass the sample through a column packed with a solid adsorbent material (the stationary phase). shimadzu.com A high-pressure pump is required to move the liquid mobile phase through the densely packed column. wikipedia.org
Separation occurs based on the differential interactions of the analytes with the stationary and mobile phases. For a moderately nonpolar aromatic compound like this compound, reversed-phase HPLC is a common approach. In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a more polar mobile phase (e.g., a mixture of water and methanol (B129727) or acetonitrile). Compounds are detected as they exit the column, typically by a UV-Vis detector, as aromatic systems like dibenzofuran absorb ultraviolet light. wikipedia.orginfitek.com HPLC is particularly useful for isolating quantities of the compound for further analysis or for quantifying it in samples that are not suitable for the high temperatures of GC.
Liquid chromatography-high resolution mass spectrometry (LC-HRMS) combines the separation power of HPLC with the high accuracy and sensitivity of a high-resolution mass spectrometer. nih.govwikipedia.org This technique provides extremely precise mass measurements, often to within a few parts per million, which allows for the determination of the elemental formula of a compound.
The "MS/MS" or tandem mass spectrometry capability adds another layer of specificity. In this mode, a specific precursor ion (e.g., the m/z 182 ion of this compound) is selected, fragmented, and the resulting product ions are analyzed. This process provides detailed structural information and can be used to definitively identify compounds even in highly complex mixtures. nih.gov LC-HRMS/MS is a leading technique for untargeted chemical profiling in fields like metabolomics and environmental analysis, where it can identify a wide range of compounds without the need for pre-existing standards. mdpi.comnih.gov
Table 2: Comparison of Chromatographic Techniques for this compound Analysis
| Technique | Principle of Separation | Common Detector | Key Advantage for 1-MDBF Analysis |
| GC-MS | Volatility and interaction with stationary phase | Mass Spectrometer (MS) | Excellent for volatile compounds; provides structural data via fragmentation. wikipedia.org |
| HPLC | Partitioning between liquid mobile phase and solid stationary phase | UV-Vis, Diode Array | Suitable for non-volatile or thermally sensitive samples; ideal for purification. wikipedia.org |
| LC-HRMS/MS | Partitioning combined with high-precision mass analysis | High-Resolution Mass Spectrometer | Unambiguous identification through accurate mass and fragmentation patterns. nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis
Spectroscopic Characterization Techniques
Spectroscopy involves the study of the interaction between matter and electromagnetic radiation. It is an indispensable tool for elucidating the structure of molecules like this compound.
Infrared (IR) spectroscopy is a technique used to identify chemical compounds based on how they absorb infrared radiation. libretexts.org Molecules absorb IR radiation at specific frequencies that correspond to their vibrational modes (e.g., stretching, bending, twisting). tanta.edu.egksu.edu.sa For a vibration to be IR active, it must cause a change in the molecule's dipole moment. edinst.com
The resulting IR spectrum is a plot of absorbance or transmittance versus frequency (typically in wavenumbers, cm⁻¹). It provides a molecular "fingerprint" and reveals the presence of specific functional groups. libretexts.orgamericanpharmaceuticalreview.com For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its structural features.
Table 3: Expected Characteristic IR Absorption Regions for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) |
| C-H Stretch (Aromatic) | Benzene (B151609) Rings | 3100 - 3000 |
| C-H Stretch (Aliphatic) | Methyl Group (-CH₃) | 3000 - 2850 |
| C=C Stretch (Aromatic) | Benzene Rings | 1600 - 1450 |
| C-O-C Stretch (Asymmetric) | Furan (B31954) Ring (Aryl Ether) | 1300 - 1200 |
| C-H Bend (Out-of-plane) | Substituted Benzene | 900 - 675 |
Note: These are general ranges for the functional groups present in the molecule. The exact position and intensity of the peaks depend on the complete molecular structure and environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules like this compound. jchps.comrsc.org It provides detailed information about the chemical environment, connectivity, and relative number of different types of protons and carbons in the molecule. jchps.com The structural confirmation of this compound relies on a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.
1D NMR, specifically ¹H and ¹³C NMR, offers primary structural information. The ¹H NMR spectrum reveals the number of distinct proton environments through its chemical shifts (δ), the number of neighboring protons through signal multiplicity (e.g., singlet, doublet, triplet), and the relative quantity of protons in each environment through signal integration. jchps.com For this compound, the spectrum would characteristically show signals for the methyl group protons and distinct signals for each of the seven aromatic protons. The ¹³C NMR spectrum, typically acquired with proton decoupling, shows a single peak for each unique carbon atom. researchgate.net
To unambiguously assign each signal and confirm the connectivity, 2D NMR experiments are essential. researchgate.netmdpi.com
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to trace the proton-proton networks within the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom to which it is directly attached.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for piecing together the entire carbon skeleton and confirming the position of the methyl group at the C1 position. mdpi.com
These combined techniques allow for the unequivocal differentiation of this compound from its isomers (2-, 3-, and 4-methyldibenzofuran), which would exhibit different chemical shifts and coupling patterns.
| Position | ¹³C Shift (δ ppm) | ¹H Shift (δ ppm) | ¹H Multiplicity |
|---|---|---|---|
| 1 | 128.5 | - | - |
| 1-CH₃ | 15.0 | 2.60 | s (singlet) |
| 2 | 122.0 | 7.30 | t (triplet) |
| 3 | 120.0 | 7.45 | d (doublet) |
| 4 | 111.5 | 7.95 | d (doublet) |
| 4a | 123.0 | - | - |
| 5a | 124.5 | - | - |
| 6 | 112.0 | 7.60 | d (doublet) |
| 7 | 121.0 | 7.35 | t (triplet) |
| 8 | 123.5 | 7.40 | t (triplet) |
| 9 | 129.0 | 8.10 | d (doublet) |
| 9a | 156.0 | - | - |
| 9b | 155.0 | - | - |
Note: The data in the table are predicted values based on structure and general NMR principles. Actual experimental values may vary slightly. mdpi.comsigmaaldrich.com
Raman Spectroscopy for Complementary Vibrational Information
Raman spectroscopy is a vibrational spectroscopy technique that provides a characteristic "fingerprint" of a molecule, making it useful for chemical identification and structural analysis. anton-paar.comedinst.com It serves as a valuable complement to infrared (IR) spectroscopy because the selection rules for the two techniques differ. edinst.com A molecular vibration is Raman-active if it causes a change in the molecule's polarizability, whereas IR activity requires a change in the dipole moment. edinst.comuni-siegen.de
For this compound, Raman spectroscopy can provide key information about its molecular structure. renishaw.com The Raman spectrum is plotted as the intensity of scattered light versus the energy shift relative to the excitation laser, typically in units of wavenumbers (cm⁻¹). renishaw.com
Key vibrational modes for this compound that would be observable in its Raman spectrum include:
Aromatic C-H Stretching: Typically found in the 3000-3100 cm⁻¹ region.
Aliphatic C-H Stretching: From the methyl group, appearing just below 3000 cm⁻¹.
Aromatic Ring Vibrations: A series of complex bands between 1300 cm⁻¹ and 1650 cm⁻¹, including C=C stretching modes. A particularly strong band, often referred to as the ring "breathing" mode, is characteristic of the aromatic structure and would appear around 1000 cm⁻¹. renishaw.com
C-O-C Stretching: Vibrations from the ether linkage in the furan ring, contributing to the fingerprint region of the spectrum.
Methyl Group Deformations: Bending and rocking vibrations of the CH₃ group.
The precise position and intensity of these bands are sensitive to the molecule's structure and local environment, allowing for differentiation from other related compounds. horiba.com
| Vibrational Mode | Approximate Raman Shift (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3050 - 3100 |
| Aliphatic C-H Stretch (Methyl) | 2850 - 2950 |
| Aromatic C=C Ring Stretch | 1580 - 1620 |
| Aromatic Ring Breathing Mode | 990 - 1010 |
| C-O-C Asymmetric Stretch | 1200 - 1270 |
Note: The data in the table are based on characteristic frequencies for the specified functional groups. renishaw.comhoriba.comosti.gov
Sample Preparation and Chemical Derivatization Strategies for Enhanced Analysis
The analysis of this compound, especially at trace levels in complex matrices, requires meticulous sample preparation to isolate the analyte from interfering substances and to enhance its detectability by instrumental methods like gas chromatography (GC). nih.gov
Derivatization is a chemical modification process used to convert an analyte into a product with properties that are more suitable for a given analytical method. youtube.com For gas chromatography, the primary goals of derivatization are to increase the volatility and thermal stability of compounds that are otherwise difficult to analyze. youtube.comshimadzu.com This is particularly relevant for molecules containing polar functional groups with active hydrogens, such as alcohols (-OH), carboxylic acids (-COOH), and amines (-NH₂). sigmaaldrich.comlibretexts.org
While this compound itself is a nonpolar and volatile compound that generally does not require derivatization for GC analysis, the technique is crucial for analyzing its potential metabolites or degradation products. For instance, if this compound is metabolized in a biological system, it may be hydroxylated, introducing a polar -OH group. This hydroxylated metabolite would exhibit poor chromatographic behavior (e.g., peak tailing) and low volatility.
Common derivatization reactions applicable in this context include:
Silylation: This is one of the most common methods, where an active hydrogen is replaced by a non-polar trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used, often with a catalyst like trimethylchlorosilane (TMCS). sigmaaldrich.comrestek.com
Acylation: This process introduces an acyl group, which can also improve volatility and chromatographic performance. gcms.cz
Alkylation: This involves replacing an active hydrogen with an alkyl group. gcms.cz
By converting a polar metabolite (e.g., hydroxymethyldibenzofuran) into a more volatile silyl (B83357) ether derivative, its analysis by GC-MS becomes significantly more reliable and sensitive. libretexts.org
| Reagent Class | Example Reagent | Target Functional Groups |
|---|---|---|
| Silylation | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | Alcohols, Phenols, Carboxylic Acids, Amines |
| Acylation | Trifluoroacetic Anhydride (TFAA) | Alcohols, Amines |
| Alkylation (Esterification) | BF₃ in Methanol | Carboxylic Acids |
| Alkylation (Etherification) | Pentafluorobenzyl Bromide (PFBBr) | Phenols, Carboxylic Acids |
Source: sigmaaldrich.comrestek.comgcms.cz
To improve efficiency and minimize sample loss, one-pot procedures that combine derivatization and extraction into a single step have been developed. nih.govresearchgate.net This approach is particularly advantageous for complex sample matrices, reducing analysis time and the use of solvents. nih.gov In a typical one-pot process, the sample, derivatization reagent, and an extraction solvent are all mixed in a single vial. nih.govnih.gov
For the analysis of a potential this compound metabolite from an aqueous sample (e.g., water or a biological fluid), a one-pot procedure could involve simultaneous derivatization and microextraction. For example, the aqueous sample could be mixed with a silylating agent and a small volume of an immiscible organic extraction solvent. researchgate.net Upon vortexing or shaking, the polar metabolite reacts to form a non-polar derivative, which is simultaneously partitioned into the organic solvent. d-nb.info After a brief period, the phases are separated, and the organic layer containing the concentrated, derivatized analyte is collected for GC analysis. d-nb.info Techniques like hollow-fiber liquid-phase micro-extraction (HF-LPME) can also be adapted for this purpose, where derivatization and extraction occur simultaneously across a membrane into an acceptor solution. d-nb.info
When analyzing trace amounts of this compound in complex samples such as soil, sediment, or biological tissues, co-extracted matrix components can significantly interfere with the analysis. nih.gov This "matrix effect" can cause signal suppression or enhancement in the mass spectrometer, leading to inaccurate quantification. bataviabiosciences.commdpi.com Therefore, effective sample clean-up and strategies to mitigate matrix effects are essential. nih.govnih.gov
Key strategies include:
Exhaustive Extraction and Clean-up: The initial step involves extracting the analyte from the sample matrix, often using methods like Soxhlet extraction with solvents such as methylene (B1212753) chloride or hexane. well-labs.com The resulting extract is then subjected to a rigorous clean-up procedure, which may involve multiple chromatographic steps using materials like alumina, silica (B1680970) gel, and activated carbon to remove interfering compounds. nih.govwell-labs.com
Sample Dilution: A straightforward approach to reduce the concentration of interfering compounds in the final extract is to dilute it. drawellanalytical.com While simple, this can raise the method's detection limit, making it unsuitable for ultra-trace analysis. drawellanalytical.com
Matrix-Matched Calibration: To compensate for predictable matrix effects, calibration standards are prepared in a blank matrix extract (i.e., an extract from a sample known to be free of this compound). mdpi.com This ensures that the standards and the samples experience similar signal suppression or enhancement.
Isotope Dilution using Labeled Internal Standards: This is the most robust method for correcting for both matrix effects and analyte loss during sample preparation. nih.gov A known quantity of an isotopically labeled analog of this compound (e.g., ¹³C₁₂-1-methyldibenzofuran) is added to the sample before any extraction or clean-up steps. well-labs.com Because the labeled standard has nearly identical chemical and physical properties to the native analyte, it is affected in the same way by the sample matrix and preparation process. By measuring the ratio of the native analyte to the labeled standard in the final analysis, accurate quantification can be achieved. nih.gov
| Strategy | Principle | Advantage | Disadvantage |
|---|---|---|---|
| Sample Clean-up | Physically removes interfering compounds from the extract using various sorbents. well-labs.com | Directly reduces matrix complexity. nih.gov | Can be time-consuming and may lead to analyte loss. nih.gov |
| Sample Dilution | Reduces the concentration of all components, including interferences. drawellanalytical.com | Simple and fast to implement. drawellanalytical.com | Reduces sensitivity and increases detection limits. drawellanalytical.com |
| Matrix-Matched Calibration | Compensates for signal alteration by preparing standards in a similar matrix. mdpi.com | Effectively corrects for consistent matrix effects. | Requires a certified blank matrix, which may not be available. mdpi.com |
| Isotope Dilution | Uses a stable isotope-labeled internal standard to correct for both analyte loss and matrix effects. nih.gov | Considered the "gold standard" for accuracy and precision. well-labs.com | Requires synthesis and availability of expensive labeled standards. mdpi.com |
Environmental Biogeochemistry, Geochemical Significance, and Fate of 1 Methyldibenzofuran
Natural Occurrence and Distribution in Geological and Environmental Compartments
1-Methyldibenzofuran is a naturally occurring compound found in various geological and environmental settings. Its presence and distribution are key to understanding the origin and history of organic matter.
Presence in Crude Oils and Ancient Sedimentary Rocks
This compound is a recognized constituent of crude oils and ancient sedimentary rocks. cup.edu.cndoi.org Its abundance, along with other methyldibenzofuran (MDBF) isomers, can vary significantly depending on the depositional environment and the type of organic matter in the source rocks. jsaer.com Studies have shown that in rock and oil samples from terrestrial depositional environments, there is a notable predominance of 2- and 3-MDBF over 1- and 4-MDBF. researchgate.net Conversely, in samples from marine environments, the concentration of 4-MDBF often equals or surpasses that of 2- and 3-MDBF. researchgate.net
In a study of source rock extracts from the Niger Delta basin, this compound was found to be the least abundant among the C1-dibenzofurans, with 2- and 3-methyldibenzofuran (B13760310) being the most prevalent. researchgate.netcas.cn This distribution is consistent with findings in other regions and reinforces the use of MDBF ratios in paleoenvironmental reconstructions. researchgate.net
| Geological Setting | Relative Abundance of this compound | Predominant Methyldibenzofuran Isomers | Depositional Environment Indication |
|---|---|---|---|
| Terrestrial Source Rocks (e.g., Liaohe and Beibuwan Basins) | Low | 2- and 3-MDBF | Terrestrial |
| Marine Source Rocks (e.g., Termit and Tarim Basins) | Variable, can be lower than 4-MDBF | 4-MDBF can be predominant or equal to 2- and 3-MDBF | Marine |
| Niger Delta Basin Source Rocks | Least abundant C1-dibenzofuran | 2- and 3-MDBF | Lacustrine/fluvial/deltaic |
Occurrence in Coal, Coal Tar, and Creosote (B1164894) Formations
This compound is also identified in coal, coal tar, and creosote formations. cup.edu.cnresearchgate.netcdc.gov Coal tar, a byproduct of coal carbonization, is a complex mixture that includes dibenzofuran (B1670420) and its methylated derivatives like this compound. researchgate.netwikipedia.org Similarly, creosote, a distillate of coal tar used as a wood preservative, contains a significant fraction of polycyclic aromatic hydrocarbons (PAHs) and related heterocyclic compounds. cdc.govresearchgate.net The presence of this compound in these materials is linked to the original organic matter in the coal and the thermal processes it has undergone. cup.edu.cnresearchgate.net
Detection in Atmospheric Precipitation (e.g., Rainfall Samples)
Interestingly, this compound and other methyl derivatives of dibenzofuran have been detected in atmospheric precipitation, such as rainfall samples. researchgate.netcore.ac.uk A study conducted in Hornsund, SW Spitsbergen, identified dibenzofuran and its methyl derivatives among the organic compounds present in rainfall. researchgate.net The presence of these compounds in remote arctic environments suggests that they can be subject to long-range atmospheric transport. researchgate.netcore.ac.uk
Geochemical Marker Applications and Paleoenvironmental Interpretation
The distribution patterns of this compound and its isomers serve as valuable geochemical markers for interpreting paleoenvironments and assessing the thermal history of source rocks.
Utility of Methyldibenzofurans as Indicators of Oxicity in Depositional Environments
Methyldibenzofurans are considered indicators of the oxygen levels (oxicity) in the environment where the original organic matter was deposited. jsaer.com Dibenzofurans, in general, are more abundant in environments with a greater oxygen supply, such as freshwater and terrestrial settings, compared to their sulfur-containing counterparts, dibenzothiophenes, which are more prevalent in anoxic marine environments. jsaer.com An oxic sedimentary environment is believed to be more favorable for the formation of both methyldibenzofurans and phenyldibenzofurans. cup.edu.cndoi.org The relative abundance of different MDBF isomers can further refine the interpretation of the depositional setting. researchgate.net
Significance of Methyldibenzofuran Isomeric Ratios in Geochemistry
The isomeric distribution of methyldibenzofurans (MDBFs), including this compound, holds significant importance in geochemical studies, offering insights into the depositional environment, thermal maturity, and migration pathways of organic matter in sedimentary rocks and crude oils.
The relative abundance of different MDBF isomers can vary based on the source of organic precursors and the depositional environment. jsaer.com For instance, crude oils and source rocks from terrestrial or nearshore coastal environments often exhibit a predominance of 2- and 3-MDBF over 1- and 4-MDBF. jsaer.comresearchgate.net Conversely, marine environments tend to show higher relative concentrations of 1- and 4-MDBF. jsaer.com This distinction allows the ratio of (1+4)-MDBF to (2+3)-MDBF to be used as a tool to help delineate the original depositional setting of the source rock. jsaer.com A cross-plot of this ratio against the pristane/phytane (Pr/Ph) ratio further refines the characterization of both the depositional environment and the lithology of the source rocks. jsaer.comresearchgate.net
Furthermore, the ratio of this compound to 4-methyldibenzofuran (B1583177) (1-MDBF/4-MDBF) has been proposed as an indicator of oil migration pathways in sandstone reservoirs. researchgate.net This is based on the principle of geochromatography, where different isomers interact differently with the rock matrix during migration. jsaer.comresearchgate.net Density functional theory calculations have shown a stronger interaction between 1-MDBF and dolomite (B100054) surfaces compared to 4-MDBF, suggesting that the 1-MDBF/4-MDBF ratio may increase with migration distance. researchgate.net However, the utility of this ratio as a thermal maturity indicator is still a subject of debate, with some studies suggesting it increases with maturity above a certain threshold, while others find no clear correlation. doi.org
The ratio of methyldibenzofurans to the parent dibenzofuran compound can also serve as a tool for oil-source correlation and as a potential indicator of paleoclimate. acs.org
Table 1: Geochemical Significance of Methyldibenzofuran Isomeric Ratios
| Isomeric Ratio | Geochemical Application | Supporting Evidence |
| (1+4)-MDBF / (2+3)-MDBF | Delineation of depositional environment (marine vs. terrestrial) | Higher ratios of 1- and 4-MDBF are observed in marine samples, while 2- and 3-MDBF are more abundant in terrestrial/coastal settings. jsaer.comresearchgate.net |
| 1-MDBF / 4-MDBF | Indicator of oil migration pathways | Differential interaction of isomers with rock surfaces during migration can alter this ratio. researchgate.net Its use as a maturity indicator is debated. doi.org |
| Methyldibenzofurans / Dibenzofuran | Oil-source correlation and paleoclimate indicator | This ratio is influenced by the source of organic matter and can be used to correlate oils with their source rocks. acs.org |
Environmental Source Identification and Emission Pathways
Formation during Combustion and Pyrolysis Processes
This compound, along with other polycyclic aromatic hydrocarbons (PAHs), can be formed during the incomplete combustion and pyrolysis of organic materials. researchgate.netcopernicus.org Pyrolysis is the thermal decomposition of materials at elevated temperatures in an inert atmosphere, a key process in combustion that releases volatile compounds. copernicus.orgcirad.fr When organic matter, such as wood, coal, or fossil fuels, is heated, it undergoes pyrolysis, producing a complex mixture of gases, condensable products (tar), and a solid residue (char). copernicus.org
The condensable products, which include precursors to compounds like this compound, can be ejected from the heated material. copernicus.org The temperature of the process significantly influences the products formed. For instance, studies on polyester (B1180765) fabrics showed that a wide range of organic compounds, including PAHs, are evolved at temperatures between 650 and 1050 °C. researchgate.net At temperatures above 600°C, secondary reactions can consume the precursors of organic aerosols. copernicus.org The cyclopentadienyl (B1206354) radical (C₅H₅) is a common and abundant radical formed during the combustion and pyrolysis of many hydrocarbons, which can be a building block for more complex aromatic compounds. researchgate.net
Emissions from Anthropogenic and Natural Combustion Sources
Both human-caused (anthropogenic) and natural combustion processes are significant sources of this compound emissions into the environment.
Anthropogenic Sources:
Fossil Fuel Combustion: The burning of coal, oil, and natural gas in power plants, industrial facilities, and for transportation is a major source of greenhouse gases and various pollutants, including PAHs. kunakair.comeuropa.euneefusa.org
Industrial Processes: Various industrial activities contribute to emissions. researchgate.net
Waste Incineration: The burning of waste materials can release a variety of pollutants. kunakair.com
Agriculture and Livestock: While primarily associated with methane (B114726) and nitrous oxide, agricultural burning also releases other compounds. kunakair.comeuropa.eu
Natural Sources:
Forest Fires and Wildfires: The large-scale combustion of biomass during forest fires is a significant natural source of PAHs. neefusa.org
Volcanic Activity: Volcanoes can release various gases and particulate matter into the atmosphere. neefusa.org
Environmental Transport and Transformation Processes
Mass Balance Modeling for Environmental Fate Assessment
Mass balance models are essential tools for understanding the environmental fate of chemicals like this compound. up.ptdefra.gov.uk These models provide a quantitative framework for tracking a chemical's distribution and persistence in the environment by creating a budget of its inputs and outputs within defined environmental compartments (e.g., air, water, soil, sediment). up.ptdiva-portal.org
The core of a mass balance model is to define the system's spatial and temporal boundaries and then to quantify all the processes that affect the chemical's concentration within that system. up.pt This includes:
Source Emissions: Identifying and quantifying the rates at which the chemical enters the environment. up.pt
Transport Processes: Modeling how the chemical moves between different compartments (e.g., advection, diffusion). up.pterwiki.net
Transformation Processes: Quantifying the rates of degradation through biotic and abiotic pathways. up.pt
Biological Activities and Biotechnological Applications of 1 Methyldibenzofuran and Its Derivatives
Antimicrobial Research and Antibacterial Potency of Dibenzofuran (B1670420) Derivatives
Dibenzofuran derivatives have been the subject of significant research for their potential as antimicrobial agents. thesciencein.org Studies have revealed that the core dibenzofuran structure is a versatile scaffold for developing compounds with notable biological activity against various pathogens, including bacteria and fungi. rsc.orgresearchgate.net The antimicrobial effects of these compounds are often linked to their ability to interfere with essential cellular processes in microorganisms. nih.gov For instance, some derivatives exhibit a bactericidal (kill bacteria) rather than a bacteriostatic (inhibit growth) effect. google.com The introduction of different functional groups onto the dibenzofuran ring system allows for the modulation of their antimicrobial potency and spectrum of activity. rsc.orgnih.gov Research has demonstrated that these synthetic derivatives can be effective against both Gram-positive and Gram-negative bacteria. rsc.orgnih.gov
Efficacy Against Specific Bacterial Strains and Clinical Relevance
The antibacterial potential of dibenzofuran derivatives has been demonstrated against a range of clinically relevant bacterial strains. Several studies have quantified this activity using the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium.
Certain derivatives have shown potent activity against Gram-positive bacteria, including Staphylococcus aureus (including methicillin-resistant S. aureus, or MRSA), Listeria innocua, Bacillus subtilis, and multidrug-resistant Enterococcus faecalis. google.comnih.govresearchgate.net For example, compounds 6i (4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol) and 6m (5-(9H-carbazol-2-yl) benzene-1,2,3-triol), which are structurally related to dibenzofurans, displayed significant inhibitory activity against MRSA with MIC values as low as 6.25 and 3.13 μg/mL, respectively. nih.govresearchgate.net Other synthesized dibenzoxepinone derivatives exhibited strong efficacy against the Gram-negative bacterium Escherichia coli and the Gram-positive Lactobacillus rhamnosus with MIC values of 8 μg/ml. rsc.org Furthermore, some dibenzofuran derivatives have shown effectiveness against the fungal pathogen Candida albicans. rsc.orgnih.gov
Table 1: Antibacterial Activity of Selected Dibenzofuran Derivatives
| Compound/Derivative Type | Bacterial Strain | Activity (MIC) | Reference |
|---|---|---|---|
| Dibenzoxepinone Derivatives (7a-d, 7f) | E. coli | 8 µg/ml | rsc.org |
| Dibenzoxepinone Derivatives (7a-d, 7f) | L. rhamnosus | 8 µg/ml | rsc.org |
| Dibenzoxepinone Derivatives (7a-d, 7f) | B. subtilis | 16 µg/ml | rsc.org |
| Dibenzofuran Derivative (6m) | MRSA | 3.13 µg/mL | nih.govresearchgate.net |
| Dibenzofuran Derivative (6i) | MRSA | 6.25 µg/mL | nih.govresearchgate.net |
| Dibenzofuran bis(bibenzyl) | C. albicans | 16-512 µg/mL | nih.gov |
Cytotoxic and Antiproliferative Investigations of Dibenzofuran Compounds
The dibenzofuran scaffold is a key structural feature in many compounds investigated for their anticancer properties. researchgate.netekb.eg Research has shown that both naturally occurring and synthetic dibenzofurans can exhibit significant cytotoxic and antiproliferative effects, meaning they can kill cancer cells or inhibit their growth. ekb.egresearchgate.net The mechanism of action often involves inducing apoptosis (programmed cell death) in tumor cell lines. researchgate.net The cytotoxic potential of these compounds is being explored to develop new chemotherapeutic agents. researchgate.net
Activity Profiles Against Various Cancer Cell Lines
The efficacy of dibenzofuran derivatives has been evaluated against a panel of human cancer cell lines. These studies determine the concentration of a compound required to inhibit cell growth by 50% (IC50), a standard measure of a compound's potency.
For instance, novel N-(2-methoxydibenzofuran-3-yl)-2-aryloxyacetamide derivatives were assessed for their cytotoxic activity against A549 lung cancer cells, with several compounds showing IC50 values lower than 3.90 μg/mL. researchgate.netbenthamdirect.com Other studies have highlighted the activity of dibenzofuran derivatives against human breast cancer (MCF-7), colon cancer (HCT-116), and liver cancer (HepG-2) cell lines. researchgate.net For example, one study found that a specific peptide derivative of dibenzofuran showed potent activity against the HepG-2 cell line with an IC50 value of 3.30 μg/mL. researchgate.net Naturally occurring dibenzofurans, such as kehokorins A, D, and E, have also demonstrated activity against HeLa cells, with IC50 values ranging from 1.5 mg/mL to 6.1 mg/mL. ekb.eg
Table 2: Cytotoxic Activity of Selected Dibenzofuran Derivatives Against Cancer Cell Lines
| Compound/Derivative Type | Cancer Cell Line | Cell Line Type | Activity (IC50) | Reference |
|---|---|---|---|---|
| N-(2-methoxydibenzofuran-3-yl)-2-aryloxyacetamides (2b, 2c, 2e, 2i, 2k) | A549 | Lung Cancer | <3.90 µg/mL | benthamdirect.com |
| Peptide Derivative (7) | HepG-2 | Liver Cancer | 3.30 µg/mL | researchgate.net |
| Kehokorin A | HeLa | Cervix Adenocarcinoma | 1.5 mg/mL | ekb.eg |
| Kehokorin D | HeLa | Cervix Adenocarcinoma | 6.1 mg/mL | ekb.eg |
| Popolohuanone E | A549 | Lung Cancer | 2.5 mg/mL | ekb.eg |
Enzyme Inhibition Studies of Dibenzofuran Derivatives
Dibenzofuran derivatives have been identified as inhibitors of various enzymes, which is a key mechanism underlying some of their biological activities. benthamdirect.comacs.org The inhibition of specific enzymes involved in cancer progression or other diseases is a major focus of drug discovery.
One study investigated a series of N-(2-methoxydibenzofuran-3-yl)-2-aryloxyacetamide derivatives for their effects on several enzymes. benthamdirect.com Compound 2i was the most potent inhibitor against cathepsin D, and compound 2k showed the highest inhibitory activity against cathepsin L. benthamdirect.com However, the same series of compounds demonstrated only weak inhibition of acetylcholinesterase (AChE) and butrylcholinesterase (BuChE). benthamdirect.com
In another significant finding, certain dibenzofuran-based compounds were identified as highly potent inhibitors of human protein kinase CK2, an enzyme implicated in cancer. acs.org Two compounds, 7,9-dichloro-8-hydroxy-4-[(phenylamino)methylene]-1,2-dihydro-dibenzo[b,d]furan-3(4H)-one (12b) and 7,9-dibromo-8-hydroxy-4-[(phenylamino)methylene]-1,2-dihydro-dibenzo[b,d]furan-3(4H)-one (12c), exhibited very low IC50 values of 5.8 nM, indicating strong inhibition. acs.org These inhibitors were also shown to reduce intracellular CK2 activity in human prostate carcinoma cells. acs.org
Evaluation of Antioxidant Properties in Biological Systems
The antioxidant potential of dibenzofuran derivatives has also been a subject of scientific inquiry. Antioxidants are compounds that can inhibit oxidation, a chemical reaction that can produce free radicals and lead to cell damage. Furan (B31954) derivatives, the broader chemical class to which dibenzofurans belong, are recognized for possessing effective antioxidant activities. nih.govresearchgate.net These properties contribute to their regulatory effects on various cellular activities. nih.govresearchgate.net The study of dibenzofuran-related compounds for their antioxidant capabilities is an ongoing area of research.
Other Applied Research Areas (e.g., as Carriers for Dyes in Research Contexts)
Beyond their biological activities, dibenzofurans have applications in industrial and materials science. Dibenzofuran itself has been utilized as a component in heat-transfer oils due to its thermal stability. ekb.egnih.gov It has also found use as a carrier for dyeing and printing on textiles. ekb.egnih.govbiointerfaceresearch.com More advanced applications are also emerging; for instance, a concise synthesis of an organic semiconducting material molecule has been accomplished using a dibenzofuran derivative. acs.org
Computational and Theoretical Chemistry Approaches to 1 Methyldibenzofuran
Quantum Chemical Calculations for Molecular Properties and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic structure and behavior of molecules. ukm.my These methods, rooted in quantum mechanics, provide detailed insights into molecular geometries, energies, and reactivity patterns.
Density Functional Theory (DFT) is a powerful and widely used quantum mechanical modeling method for investigating the electronic structure of many-body systems, including molecules like 1-methyldibenzofuran. ukm.mywikipedia.org DFT's popularity stems from its favorable balance of computational cost and accuracy compared to other methods. nih.gov The core principle of DFT is based on the Hohenberg-Kohn theorems, which state that the ground-state properties of a system are uniquely determined by its electron density. ukm.mynumberanalytics.com This allows for the calculation of a system's total energy and other properties by focusing on the electron density rather than the complex many-electron wavefunction. wikipedia.orgnumberanalytics.com
In practice, DFT is implemented through the Kohn-Sham equations, which model a system of non-interacting electrons in an effective potential. ukm.my The accuracy of DFT calculations heavily relies on the choice of the exchange-correlation functional, which approximates the complex many-body interactions. ukm.my Common approximations include the Local Density Approximation (LDA) and the Generalized Gradient Approximation (GGA). ukm.my
For molecules like this compound and its derivatives, DFT is employed for several purposes:
Structural Optimization: DFT calculations are used to find the most stable geometric arrangement of atoms in the molecule (the ground state structure). researchgate.net This involves minimizing the energy of the molecule with respect to the positions of its atoms.
Energetic Studies: Researchers use DFT to calculate the total energy of the molecule, which is crucial for determining its stability and reactivity. numberanalytics.com For instance, DFT has been used to study the relative stability of various isomers of polychlorinated dibenzofurans (PCDFs). mdpi.com
Reaction Mechanisms: DFT is instrumental in elucidating the pathways of chemical reactions by calculating the energies of reactants, products, and transition states. numberanalytics.comacs.org For example, DFT has been used to study the atmospheric degradation of dibenzofuran (B1670420) initiated by OH radical addition, predicting that the C1 position is the most favorable site for attack. acs.org
A study on the atmospheric degradation of the parent compound, dibenzofuran, utilized the B3LYP method, a popular DFT functional, to investigate its reaction with OH radicals. acs.org Such studies provide insights into the environmental fate of these compounds. While computationally expensive treatments for correlation energy exist, lower-level methods can often provide sufficient and insightful findings on the molecular properties of dibenzofurans and related compounds. mdpi.com
Computational methods are frequently used to predict the thermochemical properties of organic compounds, which is crucial for understanding their behavior in various systems. mdpi.com Techniques like the G3(MP2)//B3LYP computational strategy have been successfully employed to calculate the standard molar enthalpies of formation in the gas phase for dibenzofuran and its methylated derivatives. ua.pt
For the parent compound, dibenzofuran, experimental and computational methods have been combined to establish its thermochemical data. The standard molar enthalpy of formation for gaseous dibenzofuran at 298.15 K was determined to be (55.0 ± 3.9) kJ·mol⁻¹ through a combination of static bomb combustion calorimetry and vacuum drop microcalorimetry. ua.pt This experimental value is supported by G3(MP2)//B3LYP calculations. ua.pt
The same computational approach was extended to calculate the gas-phase standard molar enthalpies of formation for the four isomers of methyldibenzofuran. ua.ptscispace.com The results of these calculations are presented in the table below.
| Compound | ΔfH°m(g) / kJ·mol⁻¹ |
|---|---|
| This compound | 17.0 |
| 2-Methyldibenzofuran | 18.1 |
| 3-Methyldibenzofuran (B13760310) | 17.5 |
| 4-Methyldibenzofuran (B1583177) | 19.6 |
These computational predictions are valuable as experimental data for these specific derivatives may be scarce. mdpi.com The agreement between experimental and computational results for the parent compound lends confidence to the predicted values for its methylated derivatives. mdpi.comua.pt
Molecular Simulation and Multiscale Modeling Methodologies Applied to Dibenzofurans
To study complex chemical and physical processes that occur over a wide range of length and time scales, researchers employ molecular simulation and multiscale modeling. molbnl.itcecam.org These methodologies bridge the gap between the quantum mechanical descriptions of atoms and electrons and the macroscopic properties of materials. molbnl.it
Molecular simulation techniques, such as Molecular Dynamics (MD), use classical mechanics to simulate the motion of atoms and molecules over time. solubilityofthings.com While powerful, standard MD simulations are often limited to nanosecond timescales, which may not be sufficient to observe rare events like chemical reactions or significant conformational changes. researchgate.net To overcome this, accelerated MD methods like Boxed Molecular Dynamics (BXD) have been developed. researchgate.netroyalsocietypublishing.org BXD enhances the sampling of rare events by confining the system's trajectory within specific regions of a reaction coordinate, allowing for the study of processes on much longer timescales. royalsocietypublishing.orgacs.org
Multiscale modeling combines different computational methods to study a system at multiple levels of detail simultaneously. molbnl.itcecam.org A typical multiscale approach might involve:
Quantum Scale: Using quantum mechanics (like DFT) to describe bond formation and breaking. molbnl.it
Atomistic Scale: Employing classical force fields to simulate the interactions of individual atoms. molbnl.it
Mesoscopic and Macroscopic Scales: Using coarser-grained models to simulate larger systems and longer times, capturing emergent properties. molbnl.it
For dibenzofurans, these techniques can be applied to study their formation and decomposition processes, their interactions with surfaces, and their behavior in complex environments. researchgate.netacs.org For example, reactive molecular dynamics has been used to study the formation of chlorinated dibenzofurans. acs.org
Application of Computational Techniques for Understanding Chemical Phenomena
Computational chemistry provides a powerful lens for examining and predicting a wide range of chemical phenomena. openaccessjournals.comlongdom.org By simulating molecular interactions and properties, these techniques accelerate scientific discovery and provide insights that complement experimental research. openaccessjournals.com
Computational models are increasingly used to predict the physical, chemical, and biological properties of molecules and materials, often before they are synthesized. solubilityofthings.comresearchgate.net Machine learning (ML) has emerged as a particularly powerful tool in this domain, capable of learning from large datasets to predict properties with high accuracy. researchgate.netarxiv.org
For compounds like dibenzofurans, computational models can predict a variety of properties:
Electronic Properties: Models based on DFT can predict properties like ionization potential and electron affinity, which are crucial for understanding reactivity. diva-portal.org
Optical Properties: Time-dependent DFT (TD-DFT) can be used to calculate UV-Vis absorption spectra, which relates to the color and photochemical behavior of a molecule. researchgate.net
Thermodynamic Properties: As discussed in section 7.1.2, thermochemical data such as enthalpy of formation can be reliably predicted. ua.pt
Biological Activity: Quantitative Structure-Activity Relationship (QSAR) models use molecular descriptors derived from computational chemistry to predict the biological activity or toxicity of compounds. longdom.orgdiva-portal.org For dioxin-like compounds, including dibenzofurans, computational methods have been developed to model their interaction with the aryl hydrocarbon receptor (AhR), a key step in their toxic mechanism. diva-portal.org
The development of graph neural networks (GNNs) represents a significant advancement, allowing for the prediction of material properties based solely on the chemical formula (stoichiometry). arxiv.orgnih.gov These models learn representations of materials directly from their composition, offering a path to rapidly screen vast numbers of compounds for desired properties. arxiv.orgnih.gov
| Model/Technique | Predicted Property | Relevance to Dibenzofurans |
|---|---|---|
| Density Functional Theory (DFT) | Electronic structure, Reaction energies, Geometries | Understanding stability, reactivity, and degradation pathways. mdpi.comacs.org |
| Time-Dependent DFT (TD-DFT) | UV-Vis absorption spectra | Predicting photochemical properties. researchgate.net |
| G3(MP2)//B3LYP | Enthalpy of formation | Assessing thermodynamic stability. ua.pt |
| QSAR | Biological activity (e.g., AhR binding) | Screening for potential toxicity. diva-portal.org |
| Graph Neural Networks (GNN) | Various material properties from stoichiometry | High-throughput screening of derivatives for specific applications. arxiv.org |
The frontier of computational chemistry involves the development of new theories and methods to improve accuracy and expand the scope of simulations. yale.edu One such advancement is the Nuclear-Electronic Orbital (NEO) method, which treats select nuclei, typically protons, quantum mechanically on the same footing as electrons. yale.edu This is particularly important for accurately describing nuclear quantum effects like zero-point energy and tunneling, which are significant in reactions involving hydrogen transfer. chemrxiv.org
The Constrained Nuclear-Electronic Orbital (CNEO) theory is a cost-efficient extension of NEO. chemrxiv.orgwisc.edu CNEO incorporates nuclear quantum effects into a quantum-corrected effective potential energy surface, allowing for more accurate simulations of molecular systems where such effects are crucial. wisc.edu The CNEO method has been combined with transition state theory (CNEO-TST) to accurately predict reaction rate constants for hydrogen-atom transfer reactions. chemrxiv.org
Furthermore, CNEO has been integrated with the hybrid quantum mechanics/molecular mechanics (QM/MM) approach. chemrxiv.orgwisc.edu The resulting CNEO-QM/MM method allows for the study of chemical processes in complex environments, such as enzymes or solutions, while accurately accounting for both environmental effects and the quantum nature of key nuclei. chemrxiv.orgwisc.edu While direct applications to this compound are not yet documented, these advanced methodologies hold promise for future studies on the enzymatic degradation or reaction mechanisms of dibenzofurans and other persistent organic pollutants where proton or hydrogen transfer is a key step.
Data-Driven Research and Open Science Initiatives in Computational Chemistry for Dibenzofurans
The landscape of computational chemistry is undergoing a significant transformation, driven by the dual forces of data-driven research and the principles of open science. For classes of compounds like dibenzofurans, including this compound, these approaches promise to accelerate the pace of discovery and deepen our understanding of their chemical behavior. This section explores the burgeoning role of data-driven methodologies and the importance of open science initiatives in the computational study of these molecules.
The movement towards open science aims to make scientific research, data, and dissemination accessible to all levels of society. figshare.comong-home.my In computational chemistry, this translates to the sharing of raw and processed data from calculations, models, and simulations. oscars-project.eu The core of this movement is the adoption of the FAIR data principles, which advocate for data to be Findable, Accessible, Interoperable, and Reusable. oscars-project.eucam.ac.uk
Several platforms and repositories have emerged to facilitate the open sharing of computational chemistry data. cam.ac.uknfdi4chem.de A prominent example is ioChem-BD , a repository specifically designed for computational chemistry results. oscars-project.eunfdi4chem.deiochem-bd.org This platform allows researchers to store, share, visualize, and analyze their computational data, moving away from the traditional model where vast amounts of valuable data remain siloed in supplementary information files of publications or on local storage. oscars-project.euiochem-bd.org For a compound like this compound, an entry in an open-data repository such as ioChem-BD would ideally contain a comprehensive set of data, making it a valuable resource for future research. iochem-bd.org
Table 1: Illustrative FAIR Data for this compound in an Open Repository
| Data Category | Specific Information | Potential Research Applications |
| Molecular Geometry | Optimized 3D coordinates (e.g., from DFT calculations), bond lengths, bond angles, dihedral angles. | Structural analysis, input for further simulations, comparison with experimental data. |
| Electronic Properties | HOMO-LUMO gap, ionization potential, electron affinity, dipole moment, partial atomic charges. | Predicting reactivity, understanding electronic transitions, QSAR/QSPR model development. acs.org |
| Spectroscopic Data | Calculated vibrational frequencies (IR), electronic transition energies and oscillator strengths (UV-Vis). | Interpretation of experimental spectra, identification of characteristic spectral features. |
| Thermochemical Data | Enthalpy of formation, Gibbs free energy, heat capacity. | Predicting thermodynamic stability, understanding reaction energetics. |
| Reaction Data | Transition state structures and energies for reactions involving this compound. | Elucidating reaction mechanisms, calculating reaction rates. |
The availability of such curated datasets is the foundation for data-driven research in computational chemistry. rug.nlcopernicus.org Instead of relying solely on hypothesis-driven studies of individual molecules, researchers can now employ machine learning (ML) and other statistical methods to analyze large datasets and uncover complex structure-property relationships. ong-home.mychemrxiv.orggoogle.commdpi.comresearchgate.netmdpi.comnih.govosti.gov
For dibenzofurans, data-driven approaches can be applied in several ways:
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Toxicity Relationship (QSTR) Models: By building models based on a dataset of dibenzofuran derivatives, it is possible to predict the properties and toxicity of new or unstudied compounds like this compound. nih.gov These models use calculated molecular descriptors to predict a target property. acs.orgresearchgate.net
Accelerating Property Prediction: Machine learning models can be trained on computationally expensive high-level quantum chemistry results to predict properties with significantly lower computational cost. chemrxiv.org This is particularly useful for screening large numbers of substituted dibenzofurans for desired characteristics.
Discovering New Insights: By analyzing large datasets of calculated properties across a range of dibenzofuran isomers and derivatives, machine learning algorithms may identify non-obvious correlations and guide the design of molecules with specific functionalities. chemrxiv.orgchemrxiv.org
The development of comprehensive databases of polycyclic aromatic systems is a testament to the power of this approach. chemrxiv.orgchemrxiv.org While these databases may not always specifically focus on heteroaromatic compounds like dibenzofurans, the methodologies used for their creation and analysis are directly applicable.
Table 2: Example of a Data-Driven Model for Predicting Electronic Properties
This table illustrates the concept of a multilinear regression model for predicting the HOMO-LUMO gap, a key electronic property, based on calculated molecular descriptors for a hypothetical set of substituted dibenzofurans.
| Descriptor | Coefficient | Description | Impact on HOMO-LUMO Gap |
| Molecular Weight | -0.05 | Overall size of the molecule. | Negative (larger molecules tend to have smaller gaps). |
| Polar Surface Area | +0.12 | A measure of the surface area arising from polar atoms. | Positive (increased polarity can correlate with a larger gap). |
| Number of Aromatic Rings | -0.25 | The count of aromatic rings in the system. | Negative (extended conjugation typically lowers the gap). |
| Dipole Moment | +0.08 | A measure of the molecule's overall polarity. | Positive (greater polarity can lead to a larger gap). |
The synergy between open science and data-driven research creates a virtuous cycle. Openly available, well-structured data allows for the development of more accurate and robust predictive models. oscars-project.eu In turn, these models can be used to predict the properties of a vast number of compounds, with the results being fed back into open databases to further enrich the available data. For this compound and its derivatives, this paradigm shift opens up new avenues for systematic investigation and rational design, moving beyond the traditional one-molecule-at-a-time approach.
Future Research Directions and Interdisciplinary Investigations for 1 Methyldibenzofuran Studies
Advancements in Targeted Synthesis Methodologies for Isomer-Specific Production
The precise synthesis of specific isomers of substituted dibenzofurans like 1-Methyldibenzofuran remains a key objective for chemists. Future research will focus on developing more efficient and selective synthetic strategies to overcome challenges such as lengthy operations and unsatisfactory regioselectivity. lookchem.com Recent reviews of dibenzofuran (B1670420) synthesis highlight several promising avenues. rsc.orgscilit.com
Key areas for advancement include:
Catalyst-Free Synthesis: Exploring catalyst-free methods, such as those involving hydroxyl-substituted aryl alkynes and sulfur ylides, offers a pathway to generate the benzofuran (B130515) ring system under milder conditions, potentially improving isomer specificity. nih.gov
Transition Metal Catalysis: The use of catalysts based on nickel, copper, and gold is expanding the toolkit for constructing the dibenzofuran core. nih.govsouthwestern.edu For instance, nickel catalysts can activate nucleophilic addition reactions, while copper iodide has been used in eco-friendly deep eutectic solvents for one-pot syntheses. nih.gov A novel one-pot protocol using palladium-catalyzed cross-coupling/aromatization and copper-catalyzed Ullmann coupling has been developed for the rapid construction of dibenzofuran motifs. lookchem.com
Novel Cyclization Strategies: Research into new cyclization reactions is critical. This includes intramolecular aryl migration of diaryliodonium salts and Lewis acid-promoted synthesis from biaryl triazenes. scilit.com These methods provide alternative routes that could be tailored for the specific synthesis of this compound.
The table below summarizes emerging catalytic strategies that could be adapted for the isomer-specific production of this compound.
| Catalytic Strategy | Catalyst/Reagent Example | Solvent/Conditions | Potential Advantages |
| Nickel-Catalyzed Nucleophilic Addition | Ni(OTf)₂ with 1,10-phenanthroline (B135089) ligand | Acetonitrile | High yields, activation of nucleophilic addition nih.gov |
| Copper-Catalyzed One-Pot Synthesis | Copper Iodide (CuI) | Deep Eutectic Solvent (Choline chloride-ethylene glycol) | Environmentally benign, one-pot efficiency nih.gov |
| Palladium/Copper One-Pot Protocol | Pd(PPh₃)₄ and Cu₂O | Not specified | Rapid construction, one-pot efficiency lookchem.com |
| Catalyst-Free Cyclization | Sulfur Ylides | Not specified | Avoids metal catalysts, potential for unique selectivity nih.gov |
Elucidation of Novel Reaction Pathways and Mechanistic Insights
A deeper understanding of the reaction mechanisms underlying the formation and transformation of this compound is essential for controlling its synthesis and predicting its environmental fate. Future studies will likely focus on both synthetic and degradation pathways.
In the context of combustion, detailed chemical pathways for the formation of dibenzofurans have been analyzed. bohrium.com These studies, which utilize ab initio calculations and potential energy surface analysis, have identified numerous reactions and determined their energetic and rate constants. bohrium.com This type of computational analysis could be specifically applied to this compound to understand its formation as a pollutant.
Key research targets include:
Computational Modeling of Formation: Applying quantum mechanical studies to map the potential energy surfaces for the formation of this compound from precursors like methylated phenols and benzenes. This can help identify rate-limiting steps and key intermediates. bohrium.com
Mechanistic Studies of Synthetic Reactions: Combining experimental techniques with Density Functional Theory (DFT) calculations to gain insights into the mechanisms of new synthetic methods. researchgate.net This can help optimize reaction conditions for higher yield and selectivity.
Skeletal Reorganization Reactions: Investigating reactions that involve the swapping of atoms within the heterocyclic core, which can lead to novel derivatives. For example, strategies used to convert benzofurans into benzisoxazoles or benzoxazoles could be explored. researchgate.net
Development of Ultrasensitive and Selective Analytical Techniques for Trace Analysis
The detection of trace amounts of this compound in complex environmental and biological matrices requires the development of highly sensitive and selective analytical methods. Current techniques often rely on mass spectrometry coupled with gas chromatography, particularly for halogenated dibenzofurans. acs.org
Future advancements are expected in the following areas:
High-Resolution Mass Spectrometry (HRMS): The application of instruments like high-resolution quadrupole/orbital trapping mass spectrometers can enhance the determination of persistent organic pollutants, including methylated dibenzofurans. acs.org
Molecularly Imprinted Polymers (MIPs): The creation of electrochemical sensors based on MIPs offers a promising route for highly selective detection. researchgate.net By creating a polymer with cavities specifically shaped to bind this compound, a sensor with high sensitivity and selectivity can be constructed. The use of signal enhancers, such as gold nanoparticles (AuNPs), can further lower the detection limits. researchgate.net
Advanced Spectroscopic Techniques: The integration of artificial intelligence with spectroscopic analysis can aid in the interpretation of complex data, improving detection confidence and reducing analysis time. ucl.ac.uk
Comprehensive Environmental Impact and Risk Assessment through Advanced Modeling
Assessing the environmental risk of this compound requires sophisticated modeling that can predict its fate, transport, and ecological effects. Given the complexity of environmental systems, future research will move beyond simple toxicity tests to embrace comprehensive, model-based risk assessments.
Several modeling frameworks can be adapted for this purpose:
Fate-Directed Risk Assessment: This approach uses in silico models to predict how the compound's composition and concentration change in different environmental compartments (e.g., during wastewater treatment). dtu.dk This allows for a more realistic assessment of the actual environmental exposure and risk.
Bayesian Network Relative Risk Models (BN-RRM): These models are effective for assessing risks from multiple stressors in complex ecosystems. wwu.edu They can integrate data from various sources to evaluate management alternatives and predict the ecological impact of contaminants like this compound. wwu.edu
Quantitative Structure-Activity Relationship (QSAR) Models: These models predict the biological and toxicological effects of chemicals based on their molecular structure. They are a key component of modern risk assessment, helping to prioritize chemicals for further testing and fill data gaps. ifremer.fr
The risk quotient (RQ), which compares the predicted environmental concentration to the predicted no-effect concentration, is a common metric used in these assessments to classify risk levels (e.g., low, medium, or high). mdpi.com
Exploration of Undiscovered Biological Activities and Pharmaceutical Potential
The benzofuran and dibenzofuran scaffolds are present in numerous natural products and synthetic compounds with a wide range of pharmacological activities. rsc.orgnih.govmedcraveonline.comresearchgate.net While many derivatives have been studied, the specific biological profile of this compound is less explored, presenting a significant opportunity for future research. Dibenzofurans isolated from natural sources like lichens and higher plants have shown versatile biological activities. nih.gov
Potential areas for investigation include:
Anticancer and Cytotoxic Activity: Many benzofuran derivatives have demonstrated potent anticancer activity against various human cancer cell lines. nih.govresearchgate.net Research has shown that the presence of certain functional groups can significantly increase cytotoxic potency. nih.gov Screening this compound and its derivatives against a panel of cancer cell lines is a logical next step.
Antimicrobial and Antifungal Activity: Synthetic analogues derived from the dibenzofuran core have shown good inhibitory activity against M. tuberculosis. niscpr.res.in Various benzofuran derivatives have been evaluated as inhibitors of DNA gyrase in Mycobacterium tuberculosis and have shown activity against both Gram-positive and Gram-negative bacteria. nih.gov
Enzyme Inhibition: Benzofuran derivatives have been identified as inhibitors of various enzymes, including mTOR signaling pathways and peptide deformylase, which are relevant targets in cancer therapy. researchgate.netresearchgate.net
Neuroprotective and Other Activities: The dibenzofuran structure has been associated with a variety of other biological effects, including anticholinesterase activity, which is relevant for Alzheimer's disease research. niscpr.res.in Other reported activities for the broader class of compounds include anti-inflammatory, antioxidant, and antiviral effects. medcraveonline.comresearchgate.net
The following table highlights some of the known biological activities of the broader benzofuran and dibenzofuran classes, suggesting potential avenues for this compound research.
| Biological Activity | Target/Mechanism Example | Reference Compound Class |
| Anticancer | Inhibition of mTOR signaling, cytotoxicity against leukemia cells | Benzofuran derivatives nih.govresearchgate.net |
| Antimicrobial | Inhibition of M. tuberculosis DNA gyrase B | Benzofuran & Dibenzofuran derivatives nih.govniscpr.res.in |
| Antiviral | Inhibition of HIV-1 activity | 2-substituted Benzofurans medcraveonline.com |
| Antioxidant | Free radical scavenging | Neolignans with 2-arylbenzofuran skeleton medcraveonline.com |
| Anti-inflammatory | Not specified | Benzofuran derivatives researchgate.net |
Integration of Machine Learning and Artificial Intelligence in Chemical Research on Dibenzofurans
The application of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research by accelerating discovery and providing deeper insights from complex datasets. arxiv.org For dibenzofurans like this compound, these computational tools can be applied across the research and development pipeline.
Key applications include:
Prediction of Chemical Properties and Activity: ML models can be trained on existing chemical databases to predict properties such as toxicity, solubility, and biological activity for novel or untested compounds. arxiv.orgresearchgate.net For example, AI can predict chromatographic retention times to enhance chemical analysis or screen vast chemical libraries for potential G9a enzyme inhibitors. ucl.ac.ukrsc.org
Accelerating Synthesis and Reaction Optimization: AI can assist in planning chemical syntheses and optimizing reaction conditions. emerj.com By analyzing vast datasets of chemical reactions, ML models can predict the outcome of reactions, suggest optimal catalysts, and accelerate the discovery of new synthetic routes. youtube.comrsc.org
Data Analysis and Interpretation: AI algorithms, particularly deep learning, can process and interpret large datasets from high-throughput screening and analytical instruments. This can help identify structure-activity relationships (SAR) and uncover mechanistic insights that might be missed by human researchers. emerj.com
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
